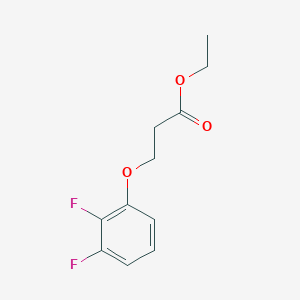

Ethyl 3-(2,3-difluoro-phenoxy)propanoate

Description

Ethyl 3-(2,3-difluoro-phenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2,3-difluorophenoxy group. The difluoro-phenoxy moiety likely influences electronic effects, lipophilicity, and steric bulk, distinguishing it from other propanoate esters discussed in literature.

Properties

IUPAC Name |

ethyl 3-(2,3-difluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBLQJBWBATYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-difluoro-phenoxy)propanoate typically involves the esterification of 3-(2,3-difluoro-phenoxy)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(2,3-difluoro-phenoxy)propanoic acid+ethanolsulfuric acidEthyl 3-(2,3-difluoro-phenoxy)propanoate+water

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(2,3-difluoro-phenoxy)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The difluoro-phenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 3-(2,3-difluoro-phenoxy)propanoic acid and ethanol.

Reduction: 3-(2,3-difluoro-phenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that ethyl 3-(2,3-difluoro-phenoxy)propanoate exhibits significant anticancer properties. For instance, in vitro assays using various human cancer cell lines have shown that this compound can reduce cell viability at low concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.095 | Significant antiproliferative effect |

| Hs578T (Triple-negative) | 0.065 | High potency against invasive cells |

| HeLa (Cervical Cancer) | >10 | Minimal effect observed |

This data suggests that the compound may be a viable candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit the phosphorylation of STAT3, a transcription factor implicated in tumor growth and survival. This inhibition could lead to reduced malignant behaviors in colorectal cancer cells.

Case Study: Colorectal Cancer

A study demonstrated that ethyl 3-(2,3-difluoro-phenoxy)propanoate inhibited malignant behaviors by restricting STAT3 phosphorylation and nuclear translocation. This finding underscores its potential therapeutic applications in treating colorectal cancer.

Agrochemicals

Ethyl 3-(2,3-difluoro-phenoxy)propanoate is also being explored for its applications in agrochemicals. Its structural characteristics allow it to function as an effective herbicide or pesticide. The introduction of fluorine atoms can enhance the bioactivity of compounds in agricultural applications, leading to improved efficacy against pests and weeds.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro-phenoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfur-Containing Propanoate Esters

Ethyl 3-(methylthio)propanoate (Evidenced in pineapple aroma studies ):

- Structure: Propanoate ester with a methylthio (-SCH₃) substituent.

- Key Properties :

- Comparison: The methylthio group enhances volatility and sulfurous aroma, whereas the difluoro-phenoxy group in the target compound may reduce volatility due to increased molecular weight and polarity.

Heterocyclic-Substituted Propanoates

Ethyl 3-(1H-1,2,3-triazol-4-yl)propanoate derivatives (Microwave-synthesized analogs ):

| Compound | Yield (%) | Physical State | Melting Point (°C) |

|---|---|---|---|

| Ethyl 3-(1-(3-nitrophenyl)-triazol-4-yl)propanoate | 63 | Orange solid | 154–155 |

| Ethyl 3-(1-decyl-triazol-4-yl)propanoate | 70 | Brown solid | 58–59 |

| Ethyl 3-(1-(2-nitrophenyl)-triazol-4-yl)propanoate | 61 | Brown oil | – |

- In contrast, the difluoro-phenoxy group likely results in lower melting points (similar to oily derivatives in ) due to reduced symmetry.

Fluorinated Propanoate Derivatives

Ethyl 3-(2-trifluoromethylphenyl)propanoate (Example 2243 ):

- Synthesis: Hydrogenation of propenoate precursor (87.5% yield).

- Physical State : Oily substance, contrasting with crystalline triazolyl derivatives.

- Comparison: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing stability against hydrolysis compared to the difluoro-phenoxy group, which may offer moderate electron-withdrawing effects.

Perfluorinated Propanoyl Fluorides (e.g., 2,3,3,3-tetrafluoro derivatives ):

- Applications : Industrial fluorochemicals with high thermal stability.

Bioactive Propanoate Esters

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate :

- Bioactivity : Antibacterial and antifungal properties against Gram-positive/-negative bacteria.

Pesticide-Related Esters

Haloxyfop ethoxyethyl ester (2-ethoxyethyl phenoxypropanoate ):

- Use : Herbicide targeting acetyl-CoA carboxylase.

- Comparison: The phenoxypropanoate backbone is shared with the target compound, but the ethoxyethyl chain in haloxyfop enhances solubility in lipid membranes. The difluoro substitution may improve target specificity or environmental persistence.

Biological Activity

Ethyl 3-(2,3-difluoro-phenoxy)propanoate is a compound of interest due to its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(2,3-difluoro-phenoxy)propanoate belongs to the class of phenoxy propanoates, characterized by an ethyl ester group and a phenoxy moiety with two fluorine substitutions at the 2 and 3 positions on the aromatic ring. The presence of fluorine atoms enhances the compound's lipophilicity, stability, and potentially its biological activity.

The biological activity of ethyl 3-(2,3-difluoro-phenoxy)propanoate is primarily attributed to its interaction with various biological targets. The fluorine substitutions can improve binding affinity to receptors or enzymes involved in metabolic pathways. For instance, compounds with similar structures have been studied for their effectiveness as modulators of peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .

In Vitro Studies

- PPAR Modulation : Ethyl 3-(2,3-difluoro-phenoxy)propanoate has shown potential as a PPAR agonist. Studies indicate that compounds with similar structures can enhance lipid metabolism and reduce inflammation .

- Enzyme Inhibition : The compound may also interact with specific enzymes involved in metabolic pathways. For example, it has been suggested that the presence of fluorine can increase metabolic stability, making it a candidate for drug design targeting metabolic disorders .

In Vivo Studies

Research has demonstrated that derivatives of ethyl 3-(2,3-difluoro-phenoxy)propanoate exhibit significant biological activity in animal models. These studies typically focus on the compound's effects on lipid profiles and inflammatory markers.

| Study | Model | Key Findings |

|---|---|---|

| Study A | Mice | Significant reduction in triglyceride levels when treated with the compound compared to control. |

| Study B | Rats | Demonstrated anti-inflammatory effects through reduced cytokine levels in serum. |

Case Studies

- Case Study on Metabolic Effects : A study conducted on diabetic mice showed that administration of ethyl 3-(2,3-difluoro-phenoxy)propanoate resulted in improved insulin sensitivity and decreased blood glucose levels .

- Case Study on Anti-inflammatory Properties : Another study highlighted its role in reducing inflammation markers in a model of acute lung injury, suggesting potential therapeutic applications for respiratory diseases .

Comparative Analysis with Similar Compounds

The biological activity of ethyl 3-(2,3-difluoro-phenoxy)propanoate can be contrasted with other phenoxy-containing compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 2-(4-chloro-phenoxy)acetate | Moderate anti-inflammatory effects | Chlorine substitution affects reactivity |

| Ethyl 2-(2,4-difluoro-phenoxy)acetate | Enhanced lipophilicity and bioavailability | Different fluorine positioning alters activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.